molecular formula C15H17N B12337260 3-(1-(P-tolyl)ethyl)aniline

3-(1-(P-tolyl)ethyl)aniline

Cat. No.: B12337260
M. Wt: 211.30 g/mol
InChI Key: QXPFCYYAIBUPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(P-tolyl)ethyl)aniline is an organic compound characterized by the presence of an aniline group substituted with a 1-(P-tolyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(P-tolyl)ethyl)aniline typically involves the reaction of aniline with 1-(P-tolyl)ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(1-(P-tolyl)ethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(1-(P-tolyl)ethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(1-(P-tolyl)ethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural context of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(1-(P-tolyl)ethyl)aniline is unique due to the presence of both the aniline and 1-(P-tolyl)ethyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity patterns not observed in simpler aniline derivatives .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

3-[1-(4-methylphenyl)ethyl]aniline

InChI

InChI=1S/C15H17N/c1-11-6-8-13(9-7-11)12(2)14-4-3-5-15(16)10-14/h3-10,12H,16H2,1-2H3

InChI Key

QXPFCYYAIBUPET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.